Thaliracebine
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Overview
Description
Thaliracebine is an isoquinoline alkaloid derived from the roots of Thalictrum species, particularly Thalictrum minus. This compound has garnered interest due to its diverse pharmacological activities, including antimicrobial and hypotensive effects .
Preparation Methods
Thaliracebine can be synthesized through various routes. One common method involves the extraction of the compound from the roots of Thalictrum species using solvents like ethanol. The extract is then subjected to partitioning and pH adjustments to isolate the alkaloid . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Thaliracebine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Thaliracebine exhibits antimicrobial activity against Mycobacterium smegmatis.
Medicine: It has shown potential in treating conditions like hypertension due to its hypotensive effects.
Industry: The compound is used in the development of pharmaceuticals and other bioactive agents.
Mechanism of Action
Thaliracebine is similar to other isoquinoline alkaloids like thalirabine, thalfine, and thalfinine. it stands out due to its unique combination of antimicrobial and hypotensive activities . These similar compounds also exhibit various pharmacological activities but may differ in their specific mechanisms of action and potency.
Comparison with Similar Compounds
- Thalirabine
- Thalfine
- Thalfinine
- Thalrugosaminine
- Thalidasine
- Obaberine
- Thaliglucinone
Properties
CAS No. |
67591-63-3 |
---|---|
Molecular Formula |
C39H44N2O7 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(5S)-5-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-9-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C39H44N2O7/c1-40-15-13-26-20-34(43-4)35(44-5)21-29(26)31(40)18-25-9-12-33(42-3)36(19-25)48-27-10-7-24(8-11-27)17-32-30-22-37-39(47-23-46-37)38(45-6)28(30)14-16-41(32)2/h7-12,19-22,31-32H,13-18,23H2,1-6H3/t31-,32-/m0/s1 |
InChI Key |
DNVRACCNTZAQFE-ACHIHNKUSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)C[C@H]5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
Origin of Product |
United States |
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